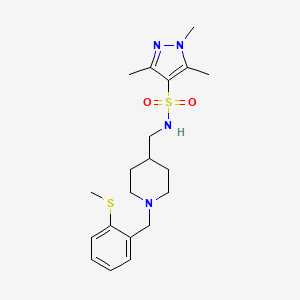
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solution, also known as Boc-pyrrolidine-ZnI2, is a chemical compound that has been widely used in scientific research applications. This solution is synthesized by the reaction between (1-tert-butoxycarbonylpyrrolidin-2-yl)methyl chloride and zinc iodide. The resulting solution has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry.
Mécanisme D'action
The mechanism of action of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 is not fully understood, but it is believed to act as a Lewis acid catalyst in organic synthesis reactions. The highly reactive zinc ion in the solution is thought to coordinate with the electron-rich centers of organic molecules, facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 has been shown to have a variety of biochemical and physiological effects. In one study, it was found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 is its high reactivity, which makes it a valuable tool for organic synthesis reactions. However, this reactivity also makes it highly reactive and potentially dangerous if not handled properly. Additionally, the high cost of the reagent may limit its use in some research applications.
Orientations Futures
There are many potential future directions for research involving (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2. One area of interest is in the development of new organic synthesis reactions using this reagent. Additionally, the potential therapeutic applications of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 in the treatment of neurological disorders warrant further investigation. Finally, the development of new and safer methods for handling this highly reactive solution may also be an area of future research.
Méthodes De Synthèse
The synthesis of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 involves the reaction of (1-tert-butoxycarbonylpyrrolidin-2-yl)methyl chloride with zinc iodide. The reaction is typically carried out in anhydrous conditions, using a solvent such as tetrahydrofuran or diethyl ether. The resulting solution is a colorless to yellow liquid that is highly reactive and must be handled with care.
Applications De Recherche Scientifique
(1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 has been used in a wide range of scientific research applications. One of the most common uses of this solution is in the synthesis of complex organic molecules. The highly reactive nature of (1-tert-Butoxycarbonylpyrrolidin-2-yl)methylzinc iodide solutionine-ZnI2 makes it an ideal reagent for a variety of organic synthesis reactions.
Propriétés
IUPAC Name |
tert-butyl 2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-8-6-5-7-11(8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQBXKBUWOPNQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2574286.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)
![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)

![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)


![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)